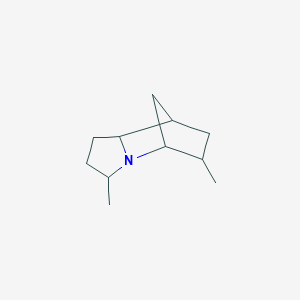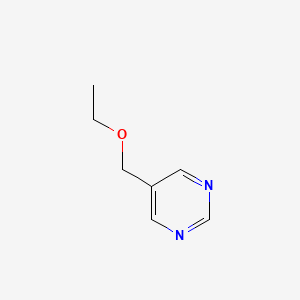
3-Ethyl-1H-indole-2-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-1H-indole-2-carbonyl chloride is a chemical compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds . This particular compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 3-Ethyl-1H-indole-2-carbonyl chloride typically involves the reaction of 3-ethylindole with oxalyl chloride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-Ethyl-1H-indole-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form amides.
Reduction Reactions: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include anhydrous solvents, bases like pyridine, and specific catalysts depending on the desired reaction. Major products formed from these reactions include amides, alcohols, and carboxylic acids.
Scientific Research Applications
3-Ethyl-1H-indole-2-carbonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Ethyl-1H-indole-2-carbonyl chloride involves its reactivity as an acyl chloride. It can acylate nucleophiles, forming covalent bonds with them. This reactivity is utilized in various synthetic applications to form amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
3-Ethyl-1H-indole-2-carbonyl chloride can be compared with other indole derivatives such as:
1H-indole-2-carbonyl chloride: Lacks the ethyl group, which may affect its reactivity and applications.
3-Methyl-1H-indole-2-carbonyl chloride: Similar structure but with a methyl group instead of an ethyl group, which can influence its chemical properties and reactivity.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications compared to other indole derivatives.
Properties
CAS No. |
91348-90-2 |
|---|---|
Molecular Formula |
C11H10ClNO |
Molecular Weight |
207.65 g/mol |
IUPAC Name |
3-ethyl-1H-indole-2-carbonyl chloride |
InChI |
InChI=1S/C11H10ClNO/c1-2-7-8-5-3-4-6-9(8)13-10(7)11(12)14/h3-6,13H,2H2,1H3 |
InChI Key |
YOPHNZYYHCEAER-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC2=CC=CC=C21)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-2-(methylsulfinyl)thiazolo[4,5-b]pyridine](/img/structure/B13108822.png)
![L-Ornithine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N5-[(4-methoxyphenyl)diphenylmethyl]-](/img/structure/B13108824.png)
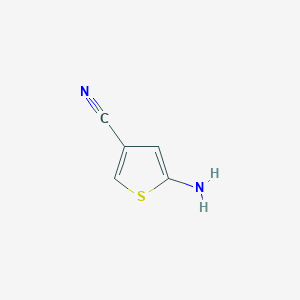
![6-Chlorobenzo[d]isoxazole-3-carbohydrazide](/img/structure/B13108836.png)
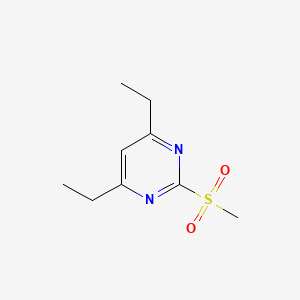
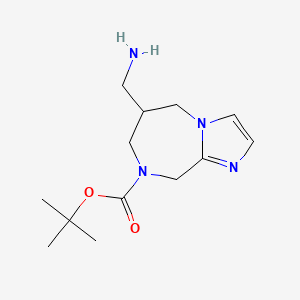
![4-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carbaldehyde](/img/structure/B13108850.png)
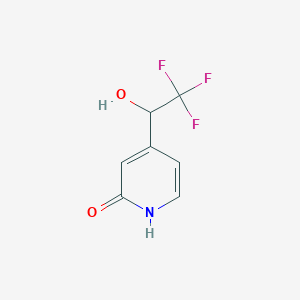
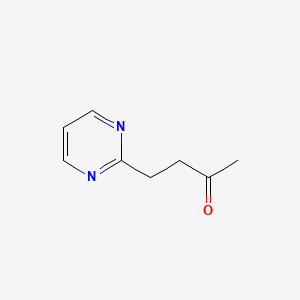
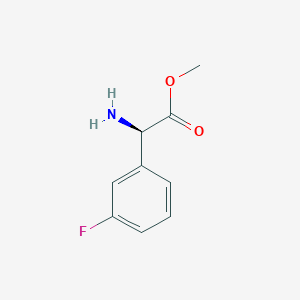
![2-Chlorobenzo[d]oxazole-7-carboxylic acid](/img/structure/B13108895.png)
